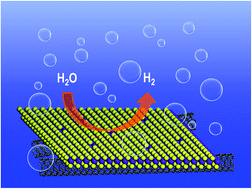Unravelling the synergy effects of defect-rich 1T-MoS2/carbon nanotubes for the hydrogen evolution reaction by experimental and calculational studies†
Sustainable Energy & Fuels Pub Date: 2019-06-03 DOI: 10.1039/C9SE00244H
Abstract
Molybdenum disulfide (MoS2) has attracted considerable attention as a promising alternative to Pt-based electrocatalysts for the hydrogen evolution reaction (HER). However, MoS2 suffers from limited active sites and low intrinsic conductivity. In this study, we report a facile hydrothermal strategy for developing a defect-rich 1T-MoS2/carbon nanotubes (1T-MoS2/CNTs) composite. In comparison to 1T-MoS2, CNTs, and pristine MoS2, the 1T-MoS2/CNTs composite demonstrates higher electrocatalytic performance for the HER, with a small Tafel slope of 54 mV dec−1 and a very low overpotential of 173 mV at a current density of 10 mA cm−2. Moreover, density functional theory (DFT) calculations show that the density of states (DOS) for defect 1T-MoS2 displays a small band gap semiconducting nature; meanwhile, the defect 1T-MoS2/CNT system shows metallic behavior. In addition, defect 1T-MoS2/CNT shows a lower free energy change for hydrogen adsorption (ΔGH*) than defect 1T-MoS2, pure 1T-MoS2 and 1H-MoS2. We believe that this excellent HER performance should be attributed to synergy effects between 1T-MoS2 and the CNTs, including the relatively high number of active sites, defect-rich structures, and high electronic conductivity of the 1T-MoS2/CNTs and the strong interaction between the 1T-MoS2 and the CNTs. Thus, this work provides a novel and simple method for designing 1T-MoS2/CNTs composites for energy storage applications.


Recommended Literature
- [1] A new self-passivating template with the phosphorothioate strategy to effectively improve the detection limit and applicability of exponential amplification reaction
- [2] Front cover
- [3] Repeatable, room-temperature-processed baroplastic-carbon nanotube composites for electromagnetic interference shielding†
- [4] 37. The replacement of bromine in bromophenols by the nitro-group. Part II. 3-Fluro-2 : 4 : 6-tribromophenol. Some cases of group migration
- [5] A convenient synthesis of functionalized tetraphenylchlorins
- [6] Structure and water exchange of the hydrated thiosulfate ion in aqueous solution using QMCF MD simulation and large angle X-ray scattering†
- [7] Contents
- [8] A critical study of Brilliant green as a spectrophotometric reagent: the determination of antimony
- [9] Comparative synthesis and properties of POSS-based fluorinated poly(ether sulfone) random terpolymers
- [10] Efficient transfer hydrogenation of alkynes and alkenes with methanol catalysed by hydrido(methoxo)iridium(III) complexes










